

A Technical Guide to the Spectral Analysis of Ethyl 4-amino-1-piperidinecarboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 4-amino-1-piperidinecarboxylate</i>
Cat. No.:	B114688

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **Ethyl 4-amino-1-piperidinecarboxylate**, a key building block in medicinal chemistry and drug development.^[1] The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for **Ethyl 4-amino-1-piperidinecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃).^[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~4.12	Quartet	2H	-O-CH ₂ -CH ₃
~3.95	Multiplet	2H	Piperidine H ₂ (axial, equatorial)
~2.85	Multiplet	2H	Piperidine H ₆ (axial, equatorial)
~2.70	Multiplet	1H	Piperidine H ₄
~1.85	Multiplet	2H	Piperidine H ₃ , H ₅ (equatorial)
~1.50	Broad Singlet	2H	-NH ₂
~1.40	Multiplet	2H	Piperidine H ₃ , H ₅ (axial)
~1.25	Triplet	3H	-O-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
~155.5	C=O (Carbamate)
~60.5	-O-CH ₂ -CH ₃
~50.0	Piperidine C ₄
~44.0	Piperidine C ₂ , C ₆
~33.0	Piperidine C ₃ , C ₅
~14.5	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained from a neat sample using a capillary cell.[3]

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Functional Group Assignment
3350 - 3250	Medium, Broad	N-H Stretch (Primary Amine)
2975 - 2850	Strong	C-H Stretch (Aliphatic)
1685	Strong	C=O Stretch (Carbamate)
1590	Medium	N-H Bend (Primary Amine)
1240	Strong	C-N Stretch (Carbamate)
1100	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

The mass spectrum was obtained using gas chromatography-mass spectrometry (GC-MS).[3]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
172.1	Low	[M] ⁺ (Molecular Ion)
155	High	[M - NH ₃] ⁺
82	Medium	[Piperidine fragment] ⁺
56	High	[C ₄ H ₈] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Ethyl 4-amino-1-piperidinocarboxylate** is dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian CFT-20.[2]
- ^1H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a calibrated pulse width, an acquisition time of several seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: For the "neat" analysis of a liquid sample, a drop of **Ethyl 4-amino-1-piperidinecarboxylate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[3]
- Instrumentation: An FT-IR spectrometer is used for analysis. A background spectrum of the clean salt plates is recorded first.
- Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectral range is commonly $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

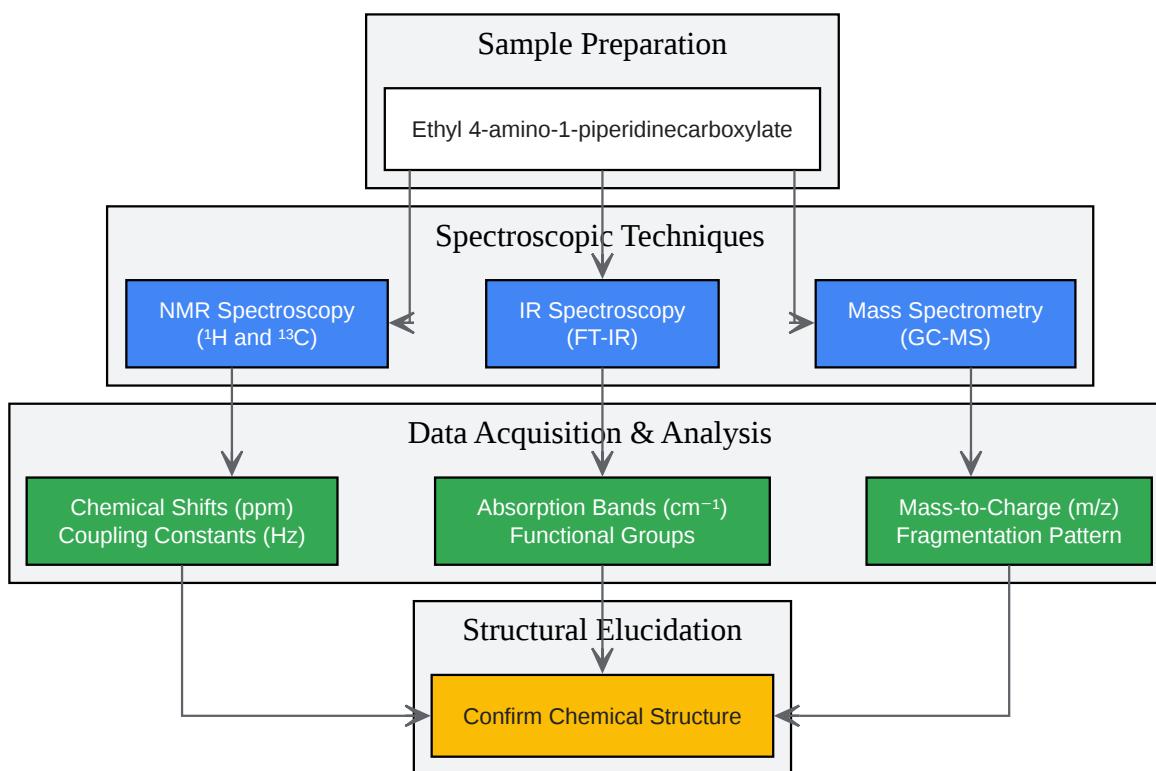
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the analyte is injected into a gas chromatograph (GC) which separates the compound from any impurities. The outlet of the GC column is coupled to the ion source of the mass spectrometer.

- **Ionization:** Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum.[4] This causes the molecule to lose an electron, forming a molecular ion ($[M]^+$), and to fragment in a reproducible manner.[4]
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualized Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Ethyl 4-amino-1-piperidinecarboxylate**.



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Caption: General workflow for spectral analysis.

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